2-Bromo-1-cyclopropyl-4-methylbenzene
CAS No.:
Cat. No.: VC17682235
Molecular Formula: C10H11Br
Molecular Weight: 211.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11Br |
|---|---|
| Molecular Weight | 211.10 g/mol |
| IUPAC Name | 2-bromo-1-cyclopropyl-4-methylbenzene |
| Standard InChI | InChI=1S/C10H11Br/c1-7-2-5-9(8-3-4-8)10(11)6-7/h2,5-6,8H,3-4H2,1H3 |
| Standard InChI Key | FDXJWNQLFJDPET-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C2CC2)Br |
Introduction
2-Bromo-1-cyclopropyl-4-methylbenzene is an organic compound with the CAS number 90841-16-0. It is a benzene derivative featuring a cyclopropyl group and a bromine atom attached to the benzene ring, along with a methyl group. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential reactivity.
Synthesis and Reactions
2-Bromo-1-cyclopropyl-4-methylbenzene can undergo various chemical reactions typical of aromatic compounds. These include substitution reactions where the bromine can be replaced by other functional groups, and the cyclopropyl group can participate in ring-opening reactions under certain conditions.
Spectroscopic Analysis
Spectroscopic methods like NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) are commonly used to analyze the structure and purity of 2-bromo-1-cyclopropyl-4-methylbenzene. These techniques provide detailed information about the molecular structure and help in identifying impurities.
Availability and Handling
2-Bromo-1-cyclopropyl-4-methylbenzene is available from various chemical suppliers, including Sigma-Aldrich and Ambeed, with detailed product information and certificates of analysis available upon request .
Data Table: Key Information
| Property | Value |
|---|---|
| CAS Number | 90841-16-0 |
| IUPAC Name | 2-bromo-1-cyclopropyl-4-methylbenzene |
| InChI Code | 1S/C10H11Br/c1-7-2-5-9(8-3-4-8)10(11)6-7/h2,5-6,8H,3-4H2,1H3 |
| InChI Key | FDXJWNQLFJDPET-UHFFFAOYSA-N |
| Country of Origin | Ukraine (UA) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume